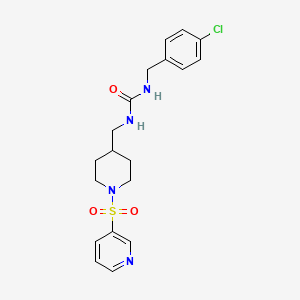

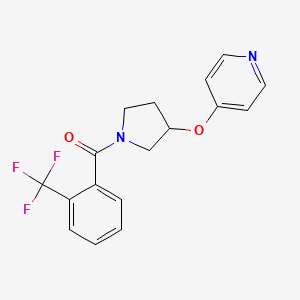

![molecular formula C22H20N4O2 B2840636 1-{[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline CAS No. 923680-07-3](/img/structure/B2840636.png)

1-{[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-{[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . Oxadiazoles have been successfully utilized in various applications due to their potential for a wide range of activities .

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available substrates . For instance, a novel series of oxadiazoles were synthesized by the condensation between the appropriately substituted oxadiazolyl-thione derived from various existing NSAIDs and another compound under reflux in the presence of sodium ethoxide .Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be determined using various spectroscopic techniques such as FTIR, proton NMR, and 13C NMR . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The chemical reactions involving oxadiazole derivatives often involve a sequential condensation followed by tandem oxidative cyclization and rearrangement . The reaction conditions can vary, and the identity of the solvent and the Brønsted acid cocatalyst can be adjusted as needed .Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can be determined using various techniques. For instance, the melting point can be determined experimentally . The significant chemical shift values for 1HNMR, 13CNMR can be summarized at the respective experimental procedures .Wissenschaftliche Forschungsanwendungen

Thermo-physical Characterization

Research on 1,3,4-oxadiazole derivatives has focused on their thermo-physical properties in solvents like chloroform (CF) and N,N-dimethylformamide (DMF). Studies involving density, viscosity, ultrasonic sound velocity, and various acoustical and thermodynamic parameters help understand how structural modifications affect these compounds' Gibbs energy of activation, enthalpy of activation, and entropy of activation in different solvents (Godhani et al., 2013).

Biological Activity

The biological activity of tetrahydroquinoline and its derivatives has been a significant area of interest. For instance, helquinoline, a tetrahydroquinoline antibiotic isolated from Janibacter limosus, shows high biological activity against bacteria and fungi. This highlights the potential of tetrahydroquinoline derivatives in developing new antibiotics and antifungal agents (Asolkar et al., 2004).

Chemical Synthesis and Transformation

The synthesis and transformation of compounds containing the 1,3,4-oxadiazole and tetrahydroquinoline units into other chemical structures have been explored. These studies contribute to the field of organic chemistry by providing insights into the reactivity and potential applications of these compounds in synthesizing new molecules with desired properties. For example, the synthesis of carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives for potential positron emission tomography (PET) applications illustrates the importance of these compounds in medical imaging and diagnostics (Gao et al., 2006).

Antimicrobial and Antioxidant Studies

Compounds featuring the 1,3,4-oxadiazole and indole units have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies are crucial in discovering new drugs and treatments for various infections and diseases. The evaluation of new Indolo[3,2-c]isoquinoline derivatives for their biological activities showcases the potential of these compounds in developing new therapeutics with antimicrobial and antioxidant properties (Verma, 2018).

Wirkmechanismus

The mechanism of action of oxadiazole derivatives can vary depending on their specific structure and the biological system they interact with. For instance, some oxadiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities by suppressing prostaglandin biosynthesis from arachidonic acid by inhibiting the enzyme prostaglandin endoperoxidase .

Zukünftige Richtungen

Oxadiazoles have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, future research could focus on exploring the potential applications of oxadiazole derivatives in various fields such as material science, medicinal chemistry, and high energy molecules .

Eigenschaften

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-15-23-24-22(28-15)20-13-17-8-3-5-11-19(17)26(20)14-21(27)25-12-6-9-16-7-2-4-10-18(16)25/h2-5,7-8,10-11,13H,6,9,12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDMODMZKYLWMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

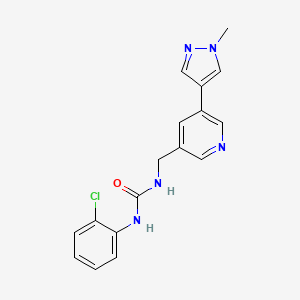

![N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2840556.png)

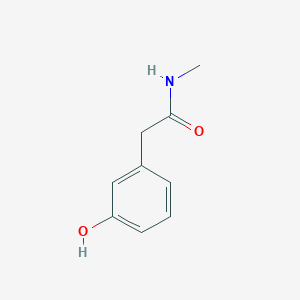

![6-[[5-[(3-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2840558.png)

![Methyl 4'-nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2840560.png)

![4-[[2-[1-(2,4-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2840563.png)

![2-[2-(2,4-Dichloro-5-prop-2-ynoxyanilino)-2-oxoethyl]sulfanylacetic acid](/img/structure/B2840568.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(4-fluorobenzoyl)phenyl)methanone](/img/structure/B2840575.png)

![N-(cyclohexylmethyl)-5-({4-[(3-methylbenzoyl)amino]phenoxy}methyl)isoxazole-3-carboxamide](/img/structure/B2840576.png)